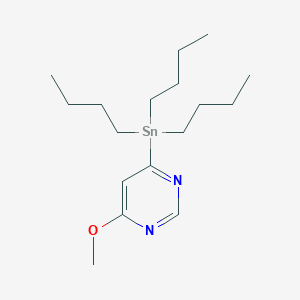
4-Methoxy-6-(tributylstannyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-6-(tributylstannyl)pyrimidine, also known as 4-MTP, is a synthetic organic compound belonging to the class of pyrimidines. It is a colorless solid that is soluble in organic solvents and has been used in a variety of scientific applications, including as a building block for organic synthesis, as a reagent for the preparation of organometallic compounds, and as a key component in the synthesis of various pharmaceuticals. 4-MTP has a wide range of biochemical and physiological effects, and its advantages and limitations for lab experiments must be considered in order to ensure the successful completion of any research project.
科学研究应用
4-Methoxy-6-(tributylstannyl)pyrimidine has been used in a variety of scientific research applications, including as a building block for organic synthesis and as a reagent for the preparation of organometallic compounds. It has also been used as a key component in the synthesis of various pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-inflammatory agents. In addition, this compound has been used in the synthesis of various other compounds, including dyes, fragrances, and other specialty chemicals.
作用机制
The mechanism of action of 4-Methoxy-6-(tributylstannyl)pyrimidine is not fully understood. However, it is believed that the compound may act as a ligand, binding to certain proteins or enzymes in the body and modulating their activity. It is also believed that this compound may act as an inhibitor of certain enzymes, such as cytochrome P450, and may also interfere with the activity of certain hormones.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been shown to have an effect on cell growth and differentiation, as well as on the expression of certain genes. In addition, this compound has been shown to have a protective effect against oxidative stress and to have a positive effect on the immune system.
实验室实验的优点和局限性
4-Methoxy-6-(tributylstannyl)pyrimidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. In addition, it is relatively stable and can be stored at room temperature for long periods of time. However, there are some limitations to consider when using this compound in laboratory experiments. For example, it is not water-soluble and must be dissolved in an organic solvent prior to use. In addition, the compound may react with certain chemicals or other compounds, and it is important to take this into account when designing experiments.
未来方向
There are a number of potential future directions for the use of 4-Methoxy-6-(tributylstannyl)pyrimidine. One potential direction is the development of new pharmaceuticals based on the compound. Another potential direction is the exploration of the compound’s effects on other diseases and conditions, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research into the compound’s mechanism of action and its effects on gene expression could lead to new insights into the development of various diseases and conditions. Finally, the development of new synthetic methods for the preparation of this compound could open up new avenues for its use in research and industry.
合成方法
4-Methoxy-6-(tributylstannyl)pyrimidine can be synthesized through a three-step process. The first step involves the reaction of 4-methoxypyrimidine with tributylstannyl chloride, yielding the corresponding pyrimidine-stannyl chloride adduct. This adduct is then reacted with a base, such as sodium hydroxide or potassium carbonate, to form the desired this compound. This synthesis method is simple and straightforward and can be completed in a relatively short amount of time.
属性
IUPAC Name |
tributyl-(6-methoxypyrimidin-4-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-2-3-6-4-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHIRGVWJOTFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=NC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2OSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

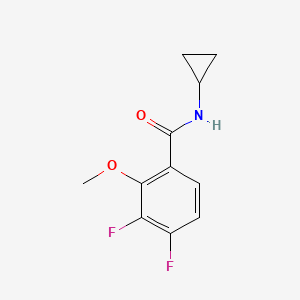
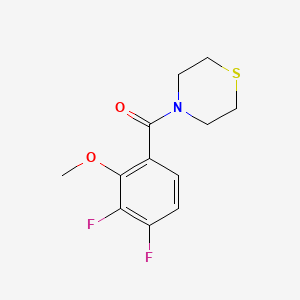


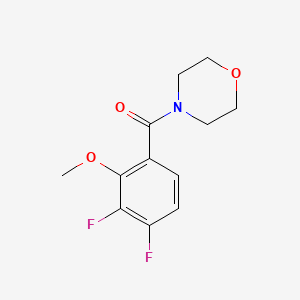

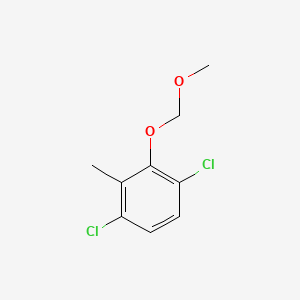


![Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6286607.png)
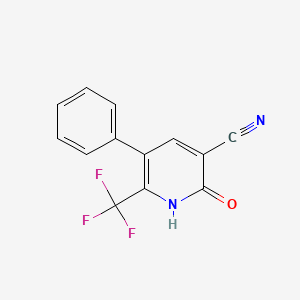

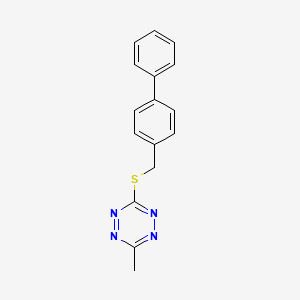
![2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride](/img/structure/B6286641.png)